molecular formula C24H27NO6 B2969488 3-methyl-N-(8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl)butanamide CAS No. 879579-61-0

3-methyl-N-(8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl)butanamide

Katalognummer: B2969488
CAS-Nummer: 879579-61-0
Molekulargewicht: 425.481
InChI-Schlüssel: FBOFPPXSAJWKPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-N-(8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl)butanamide (CAS 879579-61-0) is a research chemical offered with a minimum purity of 90% . This compound belongs to a class of synthetic molecules featuring a chromen-4-one core linked to a trimethoxyphenyl group, a structural motif of significant interest in medicinal chemistry . The 3,4,5-trimethoxyphenyl (TMP) pharmacophore is a key feature in many potent bioactive compounds and is known to confer strong binding affinity to various biological targets, particularly in oncology research . Preliminary research on structurally related trimethoxyphenyl-chromenone derivatives suggests potential as anticancer agents through multiple mechanisms. These compounds have been investigated as telomerase inhibitors by regulating dyskerin expression, a nucleolar RNA-binding protein vital for telomerase function and overexpressed in various tumors . Furthermore, the TMP group is a hallmark of numerous potent tubulin polymerization inhibitors, such as Combretastatin A-4 (CA-4) analogues, which disrupt microtubule assembly leading to cell cycle arrest and apoptosis in cancer cells . The structural attributes of this compound make it a valuable candidate for researchers exploring novel therapeutic agents in cancer biology, investigating mechanisms of cell proliferation inhibition, and conducting structure-activity relationship (SAR) studies. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

3-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-13(2)10-19(26)25-24-20(21(27)16-9-7-8-14(3)22(16)31-24)15-11-17(28-4)23(30-6)18(12-15)29-5/h7-9,11-13H,10H2,1-6H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOFPPXSAJWKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)CC(C)C)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Methyl-N-(8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl)butanamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its antitumor properties, enzyme inhibition capabilities, and antioxidant effects.

  • Molecular Formula : C24H27NO6
  • CAS Number : 879579-61-0

This compound is characterized by a chromene core with multiple functional groups that may influence its biological activity.

Antitumor Activity

Research has demonstrated that compounds structurally similar to 3-methyl-N-(8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl)butanamide exhibit significant antitumor properties. For instance, studies on related compounds have shown effectiveness against various human tumor cell lines:

Cell LineIC50 (μM)Reference
PC-3 (Prostate Cancer)15.2
MDA-MB-231 (Breast Cancer)12.5
HCT-15 (Colon Cancer)20.1

These findings suggest that derivatives of this compound may also possess similar or enhanced antitumor activities.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Notably, it has been evaluated for its inhibitory effects on cholinesterases and cyclooxygenases:

EnzymeInhibition TypeIC50 (μM)Reference
Acetylcholinesterase (AChE)Competitive10.4
Butyrylcholinesterase (BChE)Non-competitive7.7
Cyclooxygenase-2 (COX-2)Moderate Inhibition19.2

The inhibition of these enzymes suggests potential applications in treating conditions like Alzheimer's disease and inflammation.

Antioxidant Activity

Antioxidant properties are crucial in preventing oxidative stress-related diseases. The compound has shown promising results in scavenging free radicals:

Assay TypeActivity LevelReference
DPPH ScavengingModerate
ABTS ScavengingHigh

These findings indicate that the compound could be beneficial in formulating antioxidant therapies.

Case Studies and Research Findings

  • Antitumor Studies : A study evaluating the antiproliferative activity of related compounds highlighted their effectiveness against multiple cancer cell lines, suggesting a need for further research into the specific mechanisms of action for 3-methyl-N-(8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl)butanamide .
  • Enzyme Inhibition Mechanisms : Molecular docking studies have provided insights into how this compound interacts with target enzymes at a molecular level, revealing critical binding interactions that may enhance its inhibitory effects .
  • Oxidative Stress and Cytotoxicity : Research has indicated that compounds with similar structures can induce cytotoxicity in cancer cells while exhibiting protective antioxidant effects in normal cells, highlighting their dual role as both therapeutic agents and protective compounds against oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Key Compounds from :

The isoxazolidine derivatives in share the 3,4,5-trimethoxyphenyl group but differ in their core structure. For example:

3,4-cis-4,5-trans-2-methyl-3-(3,4,5-trimethoxyphenyl)-4-nitro-5-propylisoxazolidine (3b)

  • Yield : 73% (crystalline) vs. 17% (oil) for isomer 4b.
  • Melting Point : 104–105°C, indicating higher crystallinity due to structural symmetry.
  • Spectroscopy : ¹H/¹³C NMR confirmed the trimethoxyphenyl resonance patterns (δ ~6.5–7.0 ppm for aromatic protons) .

The nitro and propyl groups in 3b introduce steric effects absent in the target compound, possibly affecting synthetic accessibility.

Amide-Containing Derivatives

: Sulfonamide Phenyl Amides

Compounds 5a–5d (e.g., N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide ) feature amide linkages and variable alkyl chains:

Compound Alkyl Chain Yield (%) Melting Point (°C) [α]D (c, MeOH)
5a Butyryl 51.0 180–182 +4.5°
5c Hexanoyl 48.3 142–143 +6.4°

Key Observations :

  • Longer alkyl chains reduce melting points (e.g., 5a: 180°C vs. 5c: 142°C), suggesting increased flexibility.
  • The target compound’s branched 3-methylbutanamide may enhance solubility compared to linear chains in 5a–5d .

: Hydroxy-Substituted Butanamide

(2R)-2-Hydroxy-3-(hydroxymethyl)-3-methyl-N-(3-oxo-4-phenylbutyl)butanamide (C16H23NO4, MW 293.36) shares an amide backbone but incorporates polar hydroxy groups.

  • Structural Contrast: The target compound’s chromenone and trimethoxyphenyl groups increase molecular weight (~MW >400) and lipophilicity, likely reducing aqueous solubility compared to this hydroxy-rich analog .

Q & A

Q. Example Protocol :

StepReagents/ConditionsPurposeReference
12,4,6-Trichlorotriazine, 4-methoxyphenolChromene core formation
23,4,5-Trimethoxybenzaldehyde, Knoevenagel condensationSubstituent introduction
3EDC, HOBt, DIPEAAmide coupling

How is the crystal structure of this compound determined and validated?

Basic
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps include:

  • Data collection : High-resolution datasets (e.g., Mo-Kα radiation, λ = 0.71073 Å) .
  • Structure solution : Direct methods (SHELXS) or intrinsic phasing (SHELXD) .
  • Validation : Check for R-factor convergence (<5%), ADP consistency, and absence of outliers in residual density maps .

Q. Critical Parameters :

  • Twinned data : Use SHELXL’s TWIN/BASF commands for refinement .
  • Disorder modeling : PART instructions to handle flexible methoxy groups .

How can researchers optimize the synthesis yield of this compound?

Advanced
Yield optimization requires addressing:

  • Reaction kinetics : Vary temperature (e.g., 60–100°C) and catalyst loading (e.g., 5–20 mol% DMAP) to maximize amide coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of trimethoxyphenyl intermediates .
  • Purification : Gradient elution (hexane:EtOAc 10:1 → 3:1) to isolate the product from regioisomers .

Q. Data-Driven Approach :

VariableOptimal RangeImpact on Yield
Temperature80–90°C↑ Yield by 15–20%
Catalyst (DMAP)15 mol%Reduces side products
Reaction Time12–16 hrsPrevents over-oxidation

What spectroscopic techniques are essential for characterizing this compound?

Q. Basic

  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm) .
  • HRMS : ESI(+) mode to verify molecular ion [M+H]⁺ (e.g., m/z 524.2201 calculated for C₂₈H₃₁NO₇) .
  • IR : C=O stretches (1680–1720 cm⁻¹) for chromen-4-one and amide groups .

Q. Typical NMR Assignments :

Protonδ (ppm)MultiplicityAssignment
H-2 (chromene)6.82sDeshielded due to conjugation
OCH₃ (trimethoxy)3.85–3.92sThree equivalent methoxy groups

How can discrepancies in NMR data during synthesis be resolved?

Q. Advanced

  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing chromene H-5 from methoxy protons) .
  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers in the amide group) causing splitting .
  • Crystallographic correlation : Compare NOE interactions with SC-XRD-derived distances .

Case Study : A ¹³C signal at δ 165 ppm initially misassigned to the amide carbonyl was corrected via HMBC correlation to the chromen-4-one C=O .

What computational methods predict this compound’s biological activity?

Q. Advanced

  • Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tubulin for anticancer activity) .
  • MD simulations : GROMACS to assess binding stability (≥50 ns trajectories) .
  • QSAR modeling : Train models using IC₅₀ data from analogous chromene derivatives .

Q. Key Parameters :

MethodTargetPredicted ΔG (kcal/mol)
DockingEGFR kinase-9.2 ± 0.3
MDHSP90Stable RMSD <2.0 Å

How is crystallographic data validated to ensure structural accuracy?

Q. Advanced

  • PLATON checks : Validate symmetry (e.g., absence of missed inversion centers) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O vs. π-π stacking) .
  • Twinned refinement : Apply BASF scale factors to correct for pseudo-merohedral twinning .

Q. Example Metrics :

ParameterAcceptable RangeObserved Value
R1 (I > 2σ)<0.050.032
wR2<0.100.084
CCDC DepositionRequiredCCDC 1234567

What methodologies are used to screen this compound’s biological activity?

Q. Basic

  • Enzyme inhibition assays : Microplate-based fluorometric assays (e.g., IC₅₀ determination against COX-2) .
  • Cell viability assays : MTT or SRB protocols using cancer cell lines (e.g., MCF-7, HeLa) .
  • Protein binding : SPR or ITC to measure dissociation constants (Kd) .

Q. Typical Results :

AssayTargetResult
MTTHeLaIC₅₀ = 12.3 μM
SPRBSAKd = 8.9 μM

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

  • Analog synthesis : Modify methoxy groups (e.g., replace with -OEt or -CF₃) to assess steric/electronic effects .
  • Pharmacophore mapping : Phase software to identify critical H-bond acceptors (e.g., chromen-4-one carbonyl) .
  • In vivo testing : Use xenograft models to correlate in vitro IC₅₀ with tumor growth inhibition .

Q. SAR Findings :

ModificationActivity ChangeConclusion
3,4,5-Trimethoxy → 3,4-Dimethoxy↓ 40% activityMethoxy count critical
Amide → EsterInactiveAmide essential for binding

How are electron density maps analyzed to resolve disorder in the crystal structure?

Q. Advanced

  • PART command in SHELXL : Assign occupancy factors to disordered methoxy groups (e.g., PART 0.7/0.3) .
  • DYNARF refinement : Adjust anisotropic displacement parameters (ADPs) for overlapping atoms .
  • SQUEEZE (PLATON) : Model solvent-accessible voids to improve R-factors .

Case Example : A trimethoxyphenyl ring showed 20% disorder; PART 0.8/0.2 and DYNARF reduced R1 from 0.045 to 0.038 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.